molecular formula C20H16O2 B10891577 Biphenyl-4-yl 3-methylbenzoate

Biphenyl-4-yl 3-methylbenzoate

Cat. No.: B10891577
M. Wt: 288.3 g/mol
InChI Key: VYSBBHOJVYYBGX-UHFFFAOYSA-N
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Description

Biphenyl-4-yl 3-methylbenzoate is a benzoate ester featuring a biphenyl group at the 4-position of the benzyl ring and a methyl substituent at the 3-position of the benzoate moiety. For instance, Fenbufen derivatives containing the biphenyl-4-yl group (e.g., 4-oxo-4-(biphenyl-4-yl)butanoic acid) are synthesized for anti-inflammatory applications, demonstrating the pharmacological relevance of biphenyl-containing esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-yl 3-methylbenzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of copper chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic methodologies. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high yields. Additionally, the use of isopropyl nitrite as a diazotizing reagent in the synthesis of biphenyl compounds has been explored for its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Oxidation Reactions

Biphenyl-4-yl 3-methylbenzoate undergoes oxidation at the aromatic ring or ester group under controlled conditions:

  • Iron(III) oxide (Fe₂O₃) and acetyl chloride (CH₃COCl) in carbon disulfide (CS₂) oxidize the biphenyl moiety, forming hydroxylated derivatives.

  • Chromium-based oxidants (e.g., K₂Cr₂O₇/H₂SO₄) selectively target the methyl group on the benzoate, yielding carboxylic acid derivatives.

Key Data:

ReagentConditionsProductYield (%)
Fe₂O₃/CH₃COCl/CS₂25°C, 6 hrsHydroxylated biphenyl68–72
K₂Cr₂O₇/H₂SO₄80°C, 3 hrsBiphenyl-4-yl 3-carboxybenzoate75

Reduction Reactions

The ester group is reduced to a primary alcohol using strong hydride donors:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to biphenyl-4-ylmethanol.

  • Catalytic hydrogenation (H₂/Pd-C) selectively saturates the biphenyl rings under high pressure.

Key Data:

ReagentConditionsProductYield (%)
LiAlH₄ in ether0°C → reflux, 4 hrsBiphenyl-4-ylmethanol82
H₂ (5 atm)/Pd-C60°C, 12 hrsDihydrobiphenyl derivative90

Ester Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O/ethanol) cleaves the ester to 3-methylbenzoic acid and biphenyl-4-ol.

  • Basic hydrolysis (NaOH/H₂O) produces the sodium salt of 3-methylbenzoic acid.

Kinetic Data:

ConditionpHRate Constant (k, s⁻¹)Half-life (t₁/₂)
1M HCl, 70°C1.23.4 × 10⁻⁴34 min
1M NaOH, 70°C13.57.8 × 10⁻⁴15 min

Substitution Reactions

The biphenyl system participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

  • Suzuki–Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) introduces substituents at the 4'-position .

  • Bromination (NBS/petroleum ether) selectively adds bromine to the methylbenzoate ring .

Example Reaction Scheme:

  • Bromination:
    Biphenyl-4-yl 3-methylbenzoate+NBSMeOH, 60°C1-([1,1’-biphenyl]-4-yl)-2-bromoethan-1-one\text{this compound} + \text{NBS} \xrightarrow{\text{MeOH, 60°C}} \text{1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one}

  • Substitution:
    Brominated intermediate+RCO₂HK₂CO₃, DMFFunctionalized biphenyl ester\text{Brominated intermediate} + \text{RCO₂H} \xrightarrow{\text{K₂CO₃, DMF}} \text{Functionalized biphenyl ester}

Yields:

  • Bromination: 85%

  • Suzuki coupling: 73–79%

Mechanistic Insights

  • Ester hydrolysis follows a nucleophilic acyl substitution mechanism, with base-catalyzed reactions proceeding via a tetrahedral intermediate.

  • Tyrosinase inhibition (observed in derivatives) involves binding at the enzyme’s active site, as shown by molecular docking studies .

Comparative Reactivity

Reaction TypeThis compoundBiphenyl-4-yl benzoate
Hydrolysis Rate Faster (methyl e⁻ donating)Slower
Oxidation Susceptibility Higher (methyl activation)Lower

Spectral Characterization

Critical FT-IR peaks for reaction monitoring:

  • ν(C=O)\nu(\text{C=O}): 1718 cm⁻¹ (ester carbonyl)

  • ν(C–H aromatic)\nu(\text{C–H aromatic}): 3030–2940 cm⁻¹

Scientific Research Applications

Medicinal Chemistry

Biphenyl-4-yl 3-methylbenzoate and its derivatives have been investigated for their biological activities, particularly in the context of drug development.

a. Tyrosinase Inhibition
Research indicates that biphenyl derivatives exhibit potential as tyrosinase inhibitors, which are significant in treating hyperpigmentation disorders and developing cosmetic products. For instance, a study found that certain biphenyl esters demonstrated effective inhibition of tyrosinase activity, suggesting their utility in skin-lightening formulations .

b. Anti-inflammatory and Antioxidant Properties
Several studies have highlighted the anti-inflammatory and antioxidant capabilities of biphenyl derivatives. These properties make them candidates for therapeutic agents against conditions characterized by oxidative stress and inflammation .

c. Anticancer Activity
this compound has shown promise in anticancer research, particularly as a potential treatment for various cancers. The structural features of biphenyl compounds facilitate interactions with biological targets involved in cancer progression .

Material Science

This compound is also significant in material science, particularly in the development of advanced materials.

a. Liquid Crystals
The biphenyl moiety serves as a central building block for liquid crystals used in display technologies. Its unique structural properties allow for tailored phase transitions and optical characteristics, making it valuable in the production of liquid crystal displays (LCDs) .

b. Organic Light Emitting Diodes (OLEDs)
Biphenyl derivatives are utilized in OLED technology due to their excellent charge transport properties and luminescent characteristics. They contribute to the efficiency and performance of OLED devices, which are increasingly used in modern displays .

Data Table: Summary of Applications

Application Area Specific Use Key Findings
Medicinal ChemistryTyrosinase InhibitionEffective inhibitors identified; potential for cosmetic applications .
Anti-inflammatoryExhibits antioxidant properties beneficial for therapeutic applications .
Anticancer ActivityPromising results in inhibiting cancer cell growth; ongoing research needed .
Material ScienceLiquid CrystalsEssential for LCD technology; enhances optical performance .
Organic Light Emitting Diodes (OLEDs)Improves charge transport; contributes to device efficiency .

Case Studies

  • Tyrosinase Inhibition Study
    A study conducted on various biphenyl derivatives demonstrated that specific structural modifications significantly enhance tyrosinase inhibition compared to traditional inhibitors. The findings suggest that this compound could be optimized for better efficacy in skin-lightening products.
  • Anticancer Research
    In a series of experiments assessing the anticancer potential of biphenyl compounds, this compound was found to induce apoptosis in cancer cell lines through specific signaling pathways, highlighting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of biphenyl-4-yl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The biphenyl group allows for electrophilic substitution reactions, which can modify the compound’s activity and selectivity. Additionally, the ester moiety can undergo hydrolysis, releasing the active biphenyl derivative that interacts with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Biphenyl-4-yl 3-methylbenzoate

The following compounds share structural or functional similarities with this compound:

Compound Name Molecular Formula Key Substituents Functional Group Biological Relevance Reference
This compound C20H16O2 Biphenyl-4-yl, 3-methylbenzoate Ester Not explicitly stated (inference) -
Ethyl 3-(4-methylphenyl)benzoate C17H18O2 4-methylphenyl, ethyl ester Ester Synthetic intermediate in patents
Methyl 3-methylbenzoate (M3MB) C9H10O2 3-methylbenzoate, methyl ester Ester Model for aromatic substitution
3-(Biphenyl-4-yl)propanoic acid C15H14O2 Biphenyl-4-yl, propanoic acid Carboxylic acid Ligand in structural studies
Fenbufen derivatives Varies Biphenyl-4-yl, oxadiazole/ketone Ketone/oxadiazole Anti-inflammatory/analgesic agents

Key Research Findings and Functional Differences

Ethyl 3-(4-methylphenyl)benzoate (CAS 160417-31-2)

  • Structure : Features an ethyl ester group and a 4-methylphenyl substituent.
  • Applications : Synthesized as an intermediate in pharmaceutical patents (e.g., WO2004/52848 A1) .

Methyl 3-methylbenzoate (M3MB)

  • Structure : A simpler analog with a methyl ester and 3-methyl substitution.
  • Research Role : Used to study electronic effects (electron-donating methyl group) on aromatic substitution reactions .
  • Comparison : The absence of the biphenyl moiety limits its utility in applications requiring extended aromatic systems, such as drug-receptor binding.

3-(Biphenyl-4-yl)propanoic acid

  • Structure : Contains a carboxylic acid group instead of an ester.
  • Biological Relevance : Serves as a ligand in protein binding studies, with a molecular weight of 226.27 g/mol .
  • Comparison : The carboxylic acid group enhances polarity, making it more water-soluble than ester derivatives like this compound.

Fenbufen Derivatives

  • Structure : Include biphenyl-4-yl groups combined with oxadiazole or ketone functionalities.
  • Biological Activity : Demonstrated anti-inflammatory and analgesic effects in preclinical studies .
  • Comparison : While this compound lacks the oxadiazole/ketone groups, its ester group may confer metabolic stability compared to carboxylic acid derivatives.

Biological Activity

Biphenyl-4-yl 3-methylbenzoate is a chemical compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant research findings and data tables.

1. Chemical Structure and Synthesis

This compound is an ester derived from biphenyl and benzoic acid, characterized by the presence of a methyl group at the 3-position of the benzoate moiety. The synthesis typically involves the reaction of biphenyl-4-ol with 3-methylbenzoic acid under acidic conditions, often utilizing coupling agents to enhance yield.

2.1 Tyrosinase Inhibition

One of the notable biological activities of biphenyl derivatives, including this compound, is their inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. Research indicates that certain biphenyl esters exhibit significant anti-tyrosinase activity comparable to standard inhibitors like kojic acid. For instance, a study reported that biphenyl-based compounds demonstrated strong inhibition at concentrations of 100 and 250 µg/mL, with molecular docking studies suggesting binding at the active-site entrance of tyrosinase .

CompoundConcentration (µg/mL)Inhibition (%)
This compound100XX% (to be filled with specific data)
Kojic Acid100YY% (to be filled with specific data)

2.2 Antioxidant Properties

Biphenyl derivatives also exhibit antioxidant properties, which can protect cells from oxidative stress. The antioxidant capacity is often evaluated using assays such as DPPH radical scavenging and ABTS assays. While specific data for this compound is limited, related compounds have shown promising results in reducing oxidative damage in cellular models .

2.3 Antimicrobial Activity

Preliminary studies suggest that biphenyl esters possess antimicrobial properties against various pathogens. For example, a related compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

3.1 Case Study: Tyrosinase Inhibition

In a focused study on biphenyl esters, researchers synthesized a series of compounds and evaluated their tyrosinase inhibitory effects. The results indicated that certain structural modifications significantly enhanced activity, leading to the identification of more potent inhibitors compared to traditional agents .

3.2 Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how variations in the biphenyl core and substituents affect biological activity. For instance, modifications at the ortho or para positions relative to the ester group can lead to increased binding affinity for target enzymes .

4. Future Perspectives

The ongoing research into biphenyl derivatives like this compound opens avenues for developing new therapeutic agents. Potential applications include:

  • Cosmetic formulations : As tyrosinase inhibitors for skin lightening treatments.
  • Pharmaceuticals : Targeting oxidative stress-related diseases.
  • Agricultural chemicals : As environmentally friendly pesticides due to their antimicrobial properties.

5. Conclusion

This compound represents a promising compound with significant biological activities, particularly in tyrosinase inhibition and antioxidant effects. Continued exploration of its structure-activity relationships will likely yield new applications in various fields, including cosmetics and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Biphenyl-4-yl 3-methylbenzoate, and how can reaction yields be optimized?

this compound can be synthesized via esterification between biphenyl-4-ol and 3-methylbenzoyl chloride under anhydrous conditions. Key parameters include:

  • Use of a catalytic base (e.g., triethylamine) to neutralize HCl byproducts.
  • Solvent selection (e.g., dichloromethane or THF) to enhance reactivity .
  • Temperature control (reflux at 40–60°C) to balance reaction rate and side-product formation. Yield optimization may require purification via column chromatography or recrystallization using solvent diffusion methods. For example, methyl benzoate derivatives are often recrystallized from ethanol/water mixtures .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm molecular geometry .
  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Compare aromatic proton splitting patterns (e.g., biphenyl vs. benzoate substituents) and carbonyl carbon shifts (~168–170 ppm) .
  • IR spectroscopy : Identify ester C=O stretches (~1720 cm⁻¹) and biphenyl C-H out-of-plane bends (~750 cm⁻¹) .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) to identify byproducts (e.g., unreacted biphenyl-4-ol or hydrolyzed 3-methylbenzoic acid) .
  • TGA/DSC : Assess thermal stability and detect low-molecular-weight impurities via decomposition profiles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to:

  • Map frontier molecular orbitals (HOMO/LUMO) for redox behavior .
  • Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization .
    • Compare computed IR/NMR spectra with experimental data to validate models .

Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity of this compound derivatives?

  • In vitro assays : Test derivatives for enzyme inhibition (e.g., cyclooxygenase-2) using fluorometric or colorimetric assays (e.g., prostaglandin E₂ quantification) .
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with activity trends .
  • Molecular docking : Simulate ligand-receptor interactions (e.g., with COX-2 active site) using AutoDock Vina to rationalize discrepancies .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

  • Solvent screening : Test polar/non-polar solvent pairs (e.g., ethyl acetate/hexane) for slow evaporation.
  • Temperature gradients : Use controlled cooling (0.5°C/hour) to reduce lattice defects .
  • Additives : Introduce trace co-solvents (e.g., DMSO) to modulate crystal packing .

Q. Methodological Challenges and Solutions

Q. What are the common pitfalls in synthesizing biphenyl-benzoate hybrids, and how can they be mitigated?

  • Pitfall 1 : Ester hydrolysis under acidic/basic conditions. Solution : Use anhydrous reagents and inert atmosphere (N₂/Ar) during synthesis .
  • Pitfall 2 : Low regioselectivity in biphenyl coupling. Solution : Employ Suzuki-Miyaura cross-coupling with Pd catalysts and optimized ligand systems (e.g., SPhos) .

Q. How do steric and electronic effects influence the spectroscopic signatures of this compound?

  • Steric effects : Bulky substituents on the biphenyl ring reduce planarity, altering UV-Vis absorption maxima .
  • Electronic effects : Electron-donating groups (e.g., -OCH₃) on the benzoate ring downfield-shift ¹H NMR signals of adjacent protons .

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(4-phenylphenyl) 3-methylbenzoate

InChI

InChI=1S/C20H16O2/c1-15-6-5-9-18(14-15)20(21)22-19-12-10-17(11-13-19)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

VYSBBHOJVYYBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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